molecular formula C20H27FN2O3S B12193728 N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}butanamide

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}butanamide

Cat. No.: B12193728
M. Wt: 394.5 g/mol
InChI Key: WONOSCWMZIAQES-UHFFFAOYSA-N
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Description

This compound is a pyrrole derivative featuring a 4-fluorophenylsulfonyl group, dimethyl substituents on the pyrrole ring, and a 2-methylpropyl (isobutyl) chain at the N1 position. The butanamide moiety is attached to the pyrrole’s C2 position. Its molecular formula is C22H28FN2O3S (calculated based on structural components), with a molecular weight of 428.54 g/mol.

Properties

Molecular Formula

C20H27FN2O3S

Molecular Weight

394.5 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-(2-methylpropyl)pyrrol-2-yl]butanamide

InChI

InChI=1S/C20H27FN2O3S/c1-6-7-18(24)22-20-19(14(4)15(5)23(20)12-13(2)3)27(25,26)17-10-8-16(21)9-11-17/h8-11,13H,6-7,12H2,1-5H3,(H,22,24)

InChI Key

WONOSCWMZIAQES-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C(=C(N1CC(C)C)C)C)S(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}butanamide typically involves multiple steps. The process begins with the preparation of the pyrrole ring, followed by the introduction of the fluorophenyl and sulfonyl groups. The final step involves the attachment of the butanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}butanamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}butanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several sulfonamide- and fluorophenyl-containing derivatives. Key comparisons include:

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Key Features Pharmacological Relevance Reference
N-{3-[(4-Fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}butanamide C22H28FN2O3S Pyrrole core, 4-fluorophenylsulfonyl, dimethyl substituents, isobutyl chain Potential enzyme/receptor modulation via sulfonamide interactions
Bicalutamide (C18H14F4N2O4S) C18H14F4N2O4S Cyano group, trifluoromethylphenyl, sulfonyl linkage Nonsteroidal antiandrogen (prostate cancer therapy)
N-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butyramide (Butyrylfentanyl derivative) C23H29FN2O Piperidine core, phenethyl group, fluorophenyl Opioid receptor agonist (analgesic)
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide C24H23N5O5S Isoindolinone, pyridinylsulfamoyl Antibacterial or kinase inhibitory activity (based on sulfamoyl group)

Key Structural Differences

Core Heterocycle :

  • The target compound uses a pyrrole ring , whereas analogs like bicalutamide and butyrylfentanyl derivatives employ benzene or piperidine cores. Pyrrole’s aromaticity and electron-rich nature may enhance binding to hydrophobic enzyme pockets .
  • Piperidine-based derivatives (e.g., butyrylfentanyl) prioritize opioid receptor binding via nitrogen lone pairs .

Substituent Effects: The 4-fluorophenylsulfonyl group in the target compound mirrors bicalutamide’s sulfonamide moiety, critical for antiandrogen activity . However, the absence of a trifluoromethyl group (as in bicalutamide) may reduce steric hindrance.

Pharmacological Profiles: Target Compound: No direct pharmacological data are available, but sulfonamide groups are associated with carbonic anhydrase inhibition or kinase modulation . Butyrylfentanyl Analogs: Exhibit µ-opioid receptor agonism, highlighting how minor structural changes (e.g., piperidine vs. pyrrole) drastically shift bioactivity .

Crystallographic Insights

For example, bicalutamide’s crystal structure confirms sulfonamide geometry critical for receptor binding .

Biological Activity

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}butanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrole ring substituted with a sulfonyl group and a butanamide moiety, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H24FNO2SC_{19}H_{24}FNO_2S. The presence of fluorine enhances its lipophilicity, which may contribute to its biological activity. The compound's structure can be summarized as follows:

Feature Description
Pyrrole Ring Central to the compound's reactivity
Sulfonyl Group Potential for enzyme inhibition
Fluorinated Phenyl Enhances lipophilicity and biological interactions
Butanamide Moiety May influence pharmacokinetics

Anticancer Activity

Preliminary studies indicate that this compound exhibits anticancer properties . The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction may disrupt critical cellular pathways involved in cancer cell proliferation and survival.

Antimicrobial Properties

Research has suggested that this compound may also possess antimicrobial activity . The structural features allow for interactions with microbial enzymes or receptors, which could inhibit growth or induce cell death in pathogenic organisms.

Interaction with Biological Macromolecules

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Techniques such as surface plasmon resonance and isothermal titration calorimetry can quantify binding affinities and kinetics, providing insights into how the compound modulates biological functions.

Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against various cancer cell lines. The results indicated significant antiproliferative effects on breast and lung cancer cells, suggesting potential as an anticancer agent.

Study 2: Antimicrobial Activity

In another investigation, the compound was tested against several bacterial strains. The findings demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds to understand its unique properties better:

Compound Name Structural Features Biological Activity
N-{3-[4-Fluorophenyl)sulfonyl]-4,5-dimethylpyrrolidin}Sulfonamide; pyrrole ringPotential anticancer activity
4-(5-Benzyl)-3-methylsulfonamido-pyrroleSulfonamide; benzene ringAntifungal properties
N-[4-Cyano-(trifluoromethyl)phenyl]-3-hydroxypropanamideTrifluoromethyl group; hydroxypropanamideInhibitory effects on cell proliferation

This table illustrates variations in substituents that affect biological activities and therapeutic potentials.

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